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For an audience of researchers, scientists, and drug development professionals.

Executive Summary
Imanixil (also known as SAR088) is a potent and specific, orally bioavailable inhibitor of

Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). This enzyme is a critical node in

phosphoinositide signaling, a pathway frequently dysregulated in various pathologies, including

cancer. Preclinical data indicate that Imanixil possesses favorable drug-like properties,

including high metabolic stability and in vivo efficacy.[1] This document provides a

comprehensive overview of the preclinical data for Imanixil, including its mechanism of action,

in vitro and in vivo pharmacology, pharmacokinetic profile, and safety toxicology. The

information is intended to serve as a technical guide for researchers engaged in the

development of kinase inhibitors and related therapeutic agents.

Mechanism of Action
Imanixil selectively inhibits PI5P4Kβ, a lipid kinase that phosphorylates phosphatidylinositol 5-

phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Uniquely,

PI5P4Kβ preferentially utilizes GTP over ATP as its phosphate donor, acting as an intracellular

GTP sensor that links cellular energy status to lipid signaling, metabolism, and tumorigenesis.

[1][2][3] By inhibiting PI5P4Kβ, Imanixil disrupts this signaling cascade, impacting cellular

processes that are dependent on the precise regulation of PI(5)P and nuclear PI(4,5)P₂ pools.

The downstream effects include the modulation of key cellular pathways such as the Hippo

signaling pathway, where PI5P4K activity is directly inhibited by the core Hippo kinases

MST1/2.
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Signaling Pathway
The signaling pathway involving PI5P4Kβ is integral to cellular metabolism and growth. Under

normal conditions, PI5P4Kβ senses intracellular GTP levels to produce PI(4,5)P₂. This process

is crucial for maintaining cellular homeostasis. Imanixil's inhibition of PI5P4Kβ leads to an

accumulation of its substrate, PI(5)P, and a localized depletion of its product, PI(4,5)P₂. This

perturbation affects downstream effectors, including the transcriptional co-activator YAP, which

is regulated by the Hippo pathway.
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Caption: Imanixil inhibits the GTP-sensing kinase PI5P4Kβ, disrupting downstream signaling.
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In Vitro Pharmacology
The in vitro activity of Imanixil was characterized through a series of biochemical and cell-

based assays to determine its potency, selectivity, and cellular effects.

Data Presentation
Table 1: In Vitro Potency and Selectivity of Imanixil

Parameter Value Description

PI5P4Kβ IC₅₀ 15 nM

Half-maximal inhibitory
concentration against
recombinant human
PI5P4Kβ enzyme.

PI5P4Kα IC₅₀ > 2,500 nM

Half-maximal inhibitory

concentration against the

alpha isoform.

PI5P4Kγ IC₅₀ > 2,500 nM

Half-maximal inhibitory

concentration against the

gamma isoform.

Pan-Kinase Screen High Selectivity

Low activity against a panel of

over 400 other kinases at 1

µM.

| Cellular IC₅₀ | 120 nM | Half-maximal inhibitory concentration for growth in p53-null HCT116

colon cancer cells. |

Experimental Protocols
Biochemical Kinase Assay (IC₅₀ Determination): The inhibitory activity of Imanixil on PI5P4Kβ

was measured using a radiometric kinase assay. Recombinant human PI5P4Kβ was incubated

with its lipid substrate, PI(5)P, and γ-³²P radiolabeled GTP in assay buffer (50 mM HEPES, pH

7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35). The reaction was initiated by adding the

nucleotide. Imanixil, dissolved in DMSO, was added in a 10-point, 3-fold serial dilution.

Reactions were incubated for 60 minutes at room temperature and then terminated by adding a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1671735?utm_src=pdf-body
https://www.benchchem.com/product/b1671735?utm_src=pdf-body
https://www.benchchem.com/product/b1671735?utm_src=pdf-body
https://www.benchchem.com/product/b1671735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


stop solution. The resulting phosphorylated lipid product, PI(4,5)P₂, was extracted and

quantified by thin-layer chromatography and autoradiography. IC₅₀ values were calculated

using a four-parameter logistic fit.

Cellular Proliferation Assay: Human HCT116 colon carcinoma cells were seeded in 96-well

plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then

treated with a serial dilution of Imanixil for 72 hours. Cell viability was assessed using the

CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an

indicator of metabolically active cells. Luminescence was read on a plate reader, and the data

were normalized to vehicle-treated controls to determine the IC₅₀.

In Vivo Pharmacology
The anti-tumor efficacy of Imanixil was evaluated in a human tumor xenograft model.

Data Presentation
Table 2: In Vivo Efficacy in HCT116 Xenograft Model

Treatment Group Dose & Schedule
Tumor Growth
Inhibition (TGI)

Body Weight
Change

Vehicle N/A 0% +2.5%

Imanixil 50 mg/kg, PO, QD 75% -1.8%

| Imanixil | 100 mg/kg, PO, QD | 92% | -4.5% |

(TGI calculated at Day 21 of treatment compared to vehicle control. PO: Oral administration,

QD: Once daily)

Experimental Protocols
Human Xenograft Efficacy Study Workflow: Female athymic nude mice were subcutaneously

inoculated with 5 x 10⁶ HCT116 cells. When tumors reached a mean volume of 150-200 mm³,

the animals were randomized into treatment groups (n=10 per group). Imanixil was formulated

in 0.5% methylcellulose/0.2% Tween-80 and administered orally once daily for 21 days. Tumor
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volumes were measured twice weekly with calipers, and body weights were recorded as a

measure of general toxicity.
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Caption: Workflow for the in vivo xenograft efficacy study of Imanixil.

Pharmacokinetics (ADME)
The pharmacokinetic profile of Imanixil was characterized in rodents to assess its absorption,

distribution, metabolism, and excretion (ADME) properties.

Data Presentation
Table 3: Pharmacokinetic Parameters of Imanixil in Mice

Parameter IV (5 mg/kg) PO (20 mg/kg) Unit

Cₘₐₓ 2,150 1,890 ng/mL

Tₘₐₓ 0.25 1.0 h

AUC₀₋ᵢₙf 4,300 11,500 h*ng/mL

t₁/₂ 3.5 4.1 h

CL 19.5 - mL/min/kg

Vdₛₛ 4.1 - L/kg

| F (%) | - | 67 | % |
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(Cₘₐₓ: Maximum concentration, Tₘₐₓ: Time to maximum concentration, AUC: Area under the

curve, t₁/₂: Half-life, CL: Clearance, Vdₛₛ: Volume of distribution at steady state, F: Oral

bioavailability)

Experimental Protocols
In Vivo Pharmacokinetic Study: Male CD-1 mice were administered a single dose of Imanixil
either intravenously (IV) via the tail vein or orally (PO) by gavage. Serial blood samples were

collected at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into

heparinized tubes. Plasma was separated by centrifugation and stored at -80°C. Plasma

concentrations of Imanixil were quantified using a validated Liquid Chromatography with

Tandem Mass Spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were

determined using non-compartmental analysis.

In Vitro Metabolic Stability: Imanixil (1 µM) was incubated with mouse and human liver

microsomes (0.5 mg/mL) in the presence of NADPH at 37°C. Aliquots were removed at various

time points (0, 5, 15, 30, 60 minutes) and the reaction was quenched with cold acetonitrile. The

disappearance of the parent compound was monitored by LC-MS/MS. The in vitro half-life (t₁/₂)

was calculated from the slope of the natural log of the remaining parent compound versus time.

Results indicated high metabolic stability.[1]

Safety and Toxicology
A preliminary safety assessment of Imanixil was conducted through a 14-day repeat-dose

toxicity study in rats under Good Laboratory Practice (GLP) conditions.

Data Presentation
Table 4: Summary of 14-Day GLP Repeat-Dose Toxicology in Rats
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Dose Group (mg/kg/day) Key Findings NOAEL

0 (Vehicle) No adverse findings. -

30
No treatment-related adverse

effects observed.
30 mg/kg/day

100

Mild, reversible decrease in

body weight gain. No target

organ toxicity.

| 300 | Moderate decrease in body weight gain, mild gastrointestinal effects. Reversible

changes in liver enzymes (ALT, AST). | |

(NOAEL: No-Observed-Adverse-Effect Level)

Experimental Protocols
14-Day Repeat-Dose GLP Toxicology Study: Sprague-Dawley rats (10/sex/group) were

administered Imanixil once daily by oral gavage for 14 consecutive days at doses of 0, 30,

100, and 300 mg/kg/day. A recovery group (5/sex) was included for the high-dose and control

groups and was observed for an additional 14 days post-dosing. Endpoints included clinical

observations, body weight, food consumption, clinical pathology (hematology and clinical

chemistry), and gross and microscopic pathology. Toxicokinetic (TK) analysis was performed to

correlate drug exposure with toxicological findings.
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Caption: Logical relationship for determining the NOAEL in toxicology studies.

Conclusion
The preclinical data package for Imanixil demonstrates that it is a potent and highly selective

inhibitor of PI5P4Kβ with a clear mechanism of action. It exhibits significant anti-tumor activity

in a xenograft model and possesses a favorable pharmacokinetic profile characterized by good

oral bioavailability and metabolic stability. The safety profile from a 14-day repeat-dose

toxicology study in rats indicates a reasonable therapeutic window. Collectively, these data

support the continued investigation of Imanixil as a potential therapeutic agent for cancers with

dysregulated phosphoinositide signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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